2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
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Overview
Description
The compound “2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide” is a highly potent, selective, competitive antagonist of P2X7 purinegic receptor . It does not affect other P2 receptors even at 10 µM concentrations .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 474.55 . It is a white to light brown powder that is soluble in DMSO .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : There has been research into the synthesis of compounds structurally related to 2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide. For example, Townsend and Jackson (2003) described the synthesis of related compounds starting from N-(4-bromo-2,5-dimethoxyphenyl)acetamide (Townsend & Jackson, 2003).
Chemical Properties and Reactions : Studies like those by Robertson et al. (1986) and others have focused on the chemical properties and reactions involving similar compounds, contributing to a broader understanding of the chemical behavior of such molecules (Robertson et al., 1986).
Biological and Pharmacological Applications
Antimicrobial and Hemolytic Activity : Research by Gul et al. (2017) explored the antimicrobial and hemolytic activities of compounds structurally related to this compound (Gul et al., 2017).
Anti-inflammatory Potential : Hernández-Vázquez et al. (2018) investigated the anti-inflammatory capacity of peptidic pyrazinones, which might provide insight into the anti-inflammatory potential of similar compounds (Hernández-Vázquez et al., 2018).
Analgesic and Anti-Inflammatory Activity : Studies like that of Doğruer and Şahin (2003) have examined the analgesic and anti-inflammatory activities of pyridazinone derivatives, suggesting potential therapeutic applications for similar compounds (Doğruer & Şahin, 2003).
Other Potential Applications
Spectroscopic and Quantum Mechanical Studies : Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, which may be relevant to the study of this compound (Mary et al., 2020).
Antifungal Agents : Bardiot et al. (2015) identified acetamide derivatives with significant antifungal activity, indicating potential applications for structurally related compounds (Bardiot et al., 2015).
Antioxidant Activity : Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarins, which could provide a basis for exploring the antioxidant potential of similar compounds (Kadhum et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-20-9-3-5-12(21-2)10(7-9)11-4-6-14(19)17(16-11)8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTDZZZXHFPPHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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